molecular formula C12H7ClO B030965 2-chloro-2H-acenaphthylen-1-one CAS No. 16269-26-4

2-chloro-2H-acenaphthylen-1-one

Cat. No. B030965
CAS RN: 16269-26-4
M. Wt: 202.63 g/mol
InChI Key: ANEWKHWKQARGCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-2H-acenaphthylen-1-one (2-CA) is an organic compound belonging to the acenaphthylene class of molecules and is characterized by a 1,2-dichloro substitution pattern. It is a colorless solid with a molecular weight of 170.0 g/mol and a melting point of 128-131°C. 2-CA is an important intermediate in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-chloro-2H-acenaphthylen-1-one involves the conversion of 1-acenaphthenone to the desired product through a series of reactions.

Starting Materials
1-acenaphthenone, Phosphorus pentachloride (PCl5), Sodium iodide (NaI), Sodium hydride (NaH), Chlorine gas (Cl2), Acetic acid (CH3COOH), Ethanol (C2H5OH)

Reaction
1. Conversion of 1-acenaphthenone to 1-acenaphthenyl chloride using PCl5 and NaI in acetic acid, 2. Treatment of 1-acenaphthenyl chloride with NaH in ethanol to form the corresponding acenaphthene intermediate, 3. Chlorination of the acenaphthene intermediate with Cl2 to form 2-chloroacenaphthene, 4. Oxidation of 2-chloroacenaphthene with NaIO4 in aqueous solution to form 2-chloro-2H-acenaphthylen-1-one

Scientific Research Applications

2-chloro-2H-acenaphthylen-1-one has been used in a wide range of scientific research applications. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and agrochemicals. In addition, it has been used as a reagent in organic synthesis and as a catalyst in various reactions. 2-chloro-2H-acenaphthylen-1-one has also been used as a model compound in the study of the mechanism of action of various enzymes and receptors.

Mechanism Of Action

The mechanism of action of 2-chloro-2H-acenaphthylen-1-one is not well understood. However, it is believed that the compound binds to certain receptors in the body and alters their activity. This binding is thought to be responsible for the biological effects of 2-chloro-2H-acenaphthylen-1-one.

Biochemical And Physiological Effects

2-chloro-2H-acenaphthylen-1-one has been shown to have a number of biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, and to modulate the activity of certain receptors, such as the serotonin receptor. In addition, it has been shown to act as an antioxidant and to reduce inflammation.

Advantages And Limitations For Lab Experiments

2-chloro-2H-acenaphthylen-1-one is a relatively simple molecule and is therefore easy to synthesize in the laboratory. In addition, it is relatively inexpensive and can be obtained from a variety of sources. However, the compound is not very stable and must be handled carefully to avoid degradation.

Future Directions

The potential applications of 2-chloro-2H-acenaphthylen-1-one are vast and include the development of new pharmaceuticals, agrochemicals, and other compounds. In addition, 2-chloro-2H-acenaphthylen-1-one could be used as a catalyst in organic synthesis reactions and as a model compound in the study of the mechanism of action of various enzymes and receptors. Further research is needed to fully understand the biochemical and physiological effects of 2-chloro-2H-acenaphthylen-1-one and to develop new applications for the compound.

properties

IUPAC Name

2-chloro-2H-acenaphthylen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO/c13-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)14/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEWKHWKQARGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(C(=O)C3=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20299131
Record name 2-chloro-2H-acenaphthylen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-2H-acenaphthylen-1-one

CAS RN

16269-26-4
Record name NSC128360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-2H-acenaphthylen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20299131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.